AMI-1

Epigenetics Arginine Methylation Enzymology

Procure AMI-1 for its unique dual inhibition of Type I PRMTs (1,3,4,6) and Type II PRMT5, a profile lacking in MS023. It is the most in vivo-validated micromolar PRMT inhibitor across gastric, cervical, lung, and colorectal cancer models. High aqueous solubility (≥19.1 mg/mL) enables DMSO-free formulation. Select AMI-1 over Type I-selective alternatives to broadly suppress arginine methylation.

Molecular Formula C21H14N2Na2O9S2
Molecular Weight 548.5 g/mol
CAS No. 20324-87-2
Cat. No. B1667047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMI-1
CAS20324-87-2
SynonymsAMI-1;  AMI 1;  AMI1;  AMI-1 disodium salt.
Molecular FormulaC21H14N2Na2O9S2
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
InChIKeyMOUNHKKCIGVIDI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMI-1 (CAS 20324-87-2) Procurement Guide: Key Properties and Scientific Positioning


AMI-1 (Arginine Methyltransferase Inhibitor 1, sodium salt; CAS 20324-87-2; also available as free acid, CAS 134-47-4) is a symmetrical sulfonated urea derivative (C21H14N2Na2O9S2, MW 548.45) that functions as a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs) [1]. It inhibits human PRMT1 with an IC50 of 8.8 μM and yeast Hmt1p with an IC50 of 3.0 μM by blocking peptide-substrate binding without competing for the AdoMet (SAM) cofactor binding site [1]. Unlike many PRMT inhibitors, AMI-1 demonstrates activity across multiple PRMT subtypes including PRMT1, 3, 4, 6 (Type I) and PRMT5 (Type II), while sparing lysine methyltransferases [1].

Why AMI-1 (CAS 20324-87-2) Cannot Be Casually Substituted with Other PRMT1 Inhibitors


PRMT inhibitors exhibit widely divergent potency, selectivity profiles, and mechanisms of action that fundamentally alter experimental outcomes and translational potential. AMI-1 inhibits PRMT1 with an IC50 of 8.8 μM, whereas structurally related analogs AMI-5 and AMI-6 show IC50 values of 1.4 μM and 5.1 μM, respectively [1]. More critically, AMI-1 uniquely inhibits both Type I PRMTs (PRMT1, 3, 4, 6) and Type II PRMT5, a dual-inhibition profile not shared by high-potency Type I-selective inhibitors such as MS023 (PRMT1 IC50 = 30 nM) [2]. Substituting AMI-1 with these alternatives would fundamentally alter the pharmacological target landscape, confounding data interpretation and invalidating comparative studies. The quantitative evidence below substantiates why AMI-1 must be specifically procured for applications requiring its distinctive inhibition profile.

AMI-1 (CAS 20324-87-2) Quantitative Differentiation Evidence Guide


Head-to-Head PRMT1 Inhibitory Potency Comparison: AMI-1 vs. AMI-5, AMI-6, and Cmp5

In a standardized comparative panel using human PRMT1, AMI-1 exhibited an IC50 of 8.8 μM, positioning it as moderately potent relative to its direct structural analogs. AMI-5 demonstrated ~6.3-fold higher potency (IC50 = 1.4 μM), AMI-6 showed ~1.7-fold higher potency (IC50 = 5.1 μM), while Cmp5 was substantially less potent (IC50 = 55 μM) [1]. This quantitative ranking establishes AMI-1 as the least potent among the AMI-series analogs but more potent than Cmp5, informing selection when intermediate potency with broader subtype coverage is desired.

Epigenetics Arginine Methylation Enzymology

Broad-Spectrum PRMT Subtype Inhibition Profile: Unique Type I + Type II Coverage

AMI-1 inhibits all five tested recombinant active PRMTs: PRMT1, PRMT3, PRMT4, PRMT6 (Type I), and PRMT5 (Type II) [1]. In contrast, MS023, a high-potency Type I PRMT inhibitor (PRMT1 IC50 = 30 nM), is completely inactive against Type II and Type III PRMTs as well as protein lysine methyltransferases [2]. C7280948 selectively inhibits PRMT1 (IC50 = 12.75 μM) with selectivity over CARM1 (PRMT4) and Set7/9 (lysine methyltransferase) [3]. This places AMI-1 as the only inhibitor in this comparison with demonstrated dual Type I/Type II PRMT inhibition, while MS023 provides Type I exclusivity and C7280948 provides PRMT1 selectivity.

Epigenetics Enzyme Selectivity Chemical Biology

In Vivo Tumor Growth Suppression Across Multiple Cancer Xenograft Models

AMI-1 demonstrates reproducible in vivo antitumor efficacy across multiple xenograft models, a feature not uniformly documented for all PRMT inhibitors. In a gastric cancer xenograft model using BALB/c nude mice, AMI-1 treatment significantly suppressed tumor growth, which correlated with downregulation of eIF4E, H4R3me2s, and H3R8me2s expression [1]. In a cervical cancer xenograft model (S180 cells), AMI-1 reduced tumor burden and decreased PRMT5 protein levels . In a lung carcinoma xenograft model, AMI-1 suppressed tumor growth, decreased H3R8me2s and H4R3me2s accumulation, downregulated eIF4E expression, and increased p53 expression [2]. In a colorectal cancer xenograft model (KM12 and HCT8 cells), AMI-1 reduced tumor xenograft weight (n = 6 mice per group) [3]. By comparison, the Type I-selective inhibitor MS023 has limited published in vivo xenograft data, while C7280948 has shown in vivo efficacy only in chronic lymphocytic leukemia (CLL) models [4].

Oncology Cancer Epigenetics In Vivo Pharmacology

Cellular Permeability and Intracellular Target Engagement: Quantitative Reduction of Arginine Methylation Marks

AMI-1 is cell-permeable and reduces intracellular arginine methylation in multiple cell types at defined concentrations. In HeLa cells, AMI-1 inhibits methylation of the GFP-Npl3 fusion protein and suppresses endogenous PRMT1-like activity, confirming intracellular target engagement [1]. In renal interstitial fibroblasts (NRK-49F cells), AMI-1 (0-10 μM) dose-dependently reduced TGF-β1-induced expression of α-SMA, collagen type I, fibronectin, and H4R3me2a (asymmetric dimethylation of histone H4 arginine 3), with quantitative densitometry showing significant reductions relative to controls (P < 0.05 to P < 0.001) [2]. In colorectal cancer cells (KM12 and HCT8), AMI-1 (0.6-1.2 mM, 48 h) reduced NONO aDMA (asymmetric dimethylarginine) levels as measured by Duolink PLA [3]. By comparison, the high-potency inhibitor MS023 achieves intracellular H4R3me2a reduction at lower concentrations (nM range), but its cellular methylation suppression has been characterized primarily in HEK293 and MCF7 cells [4].

Cellular Assay Target Engagement Epigenetic Marks

HIV-1 Reverse Transcriptase Inhibitory Activity: Dual-Target Pharmacological Profile

AMI-1 uniquely exhibits off-target inhibition of HIV-1 reverse transcriptase (RT) polymerase, with an IC50 of 5.0 μM and inhibits DNA binding to HIV-1 RT with a Kd of 2 μM [1]. This secondary pharmacology is not documented for the comparator PRMT inhibitors MS023, C7280948, AMI-5, or AMI-6, which have been characterized solely as epigenetic modulators . While AMI-5 and AMI-6 share the same chemical scaffold (xanthenyl derivatives) as AMI-1, published data do not report HIV-1 RT inhibition for these analogs, suggesting that the symmetrical sulfonated urea moiety of AMI-1 contributes to this distinct activity profile.

Antiviral HIV Polypharmacology

Physicochemical Properties and Solubility Profile: Formulation-Relevant Differentiation

AMI-1 (sodium salt, CAS 20324-87-2) exhibits aqueous solubility of ≥19.1 mg/mL in H2O and 22 mg/mL (40.11 mM) in water at 25°C, with DMSO solubility of 100 mg/mL (182.33 mM) . This high aqueous solubility distinguishes AMI-1 from many small-molecule PRMT inhibitors that require DMSO-based formulations for in vivo administration. For comparison, MS023 has reported aqueous solubility of <1 mg/mL, while C7280948 is insoluble in water and requires DMSO for dissolution (53 mg/mL in DMSO) [1][2]. The free acid form of AMI-1 (CAS 134-47-4, MW 504.49) has reduced aqueous solubility but maintains DMSO solubility of 20 mg/mL .

Formulation Solubility In Vivo Dosing

Recommended Application Scenarios for AMI-1 (CAS 20324-87-2) Based on Quantitative Differentiation Evidence


Dual Type I/Type II PRMT Inhibition Studies Requiring PRMT5 Coverage

AMI-1 is uniquely suited for experiments requiring simultaneous inhibition of Type I PRMTs (PRMT1, 3, 4, 6) and Type II PRMT5, as documented by its ability to inhibit all five tested recombinant PRMTs in vitro [1]. Researchers studying the functional interplay between symmetric (PRMT5-mediated) and asymmetric (PRMT1-mediated) arginine dimethylation, or those seeking to broadly suppress arginine methylation for phenotypic screening, should procure AMI-1 rather than Type I-selective inhibitors such as MS023, which lack PRMT5 activity [2].

In Vivo Oncology Xenograft Studies with Cross-Model Validation

For in vivo tumor xenograft studies, AMI-1 provides the most extensively validated preclinical evidence base among micromolar PRMT inhibitors, with demonstrated tumor growth suppression in gastric, cervical, lung, and colorectal cancer models [1]. Its high aqueous solubility (≥19.1 mg/mL) enables DMSO-free formulation, simplifying chronic dosing regimens and reducing vehicle-related artifacts [2]. Researchers prioritizing translational relevance across multiple cancer indications should select AMI-1 over comparators with limited in vivo validation.

PRMT1-Mediated Cellular Fibrosis and Epithelial-Mesenchymal Transition (EMT) Studies

AMI-1 has been quantitatively validated to suppress TGF-β1-induced activation of renal interstitial fibroblasts in a dose-dependent manner (0-10 μM), reducing α-SMA, collagen type I, fibronectin, and H4R3me2a levels [1]. This makes AMI-1 the inhibitor of choice for studies examining PRMT1's role in fibrosis, EMT, and extracellular matrix remodeling, where its moderate potency (IC50 = 8.8 μM) and broad cellular validation across multiple disease-relevant cell types (renal, cancer, immune) provide experimental flexibility.

HIV-1 Epigenetic-Interactome Studies

For research examining the intersection of HIV-1 replication and host cell arginine methylation, AMI-1 offers a dual-target chemical probe with defined HIV-1 RT inhibitory activity (IC50 = 5.0 μM; Kd = 2 μM for DNA binding inhibition) alongside PRMT inhibition [1]. This polypharmacology is unique among PRMT inhibitors and positions AMI-1 as a valuable tool for studying PRMT-HIV interplay, viral latency, or host epigenetic restriction factors. Studies requiring clean, PRMT-only pharmacology should instead select MS023 or AMI-5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.